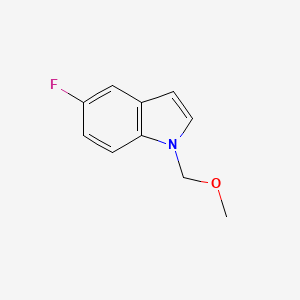

5-fluoro-1-(methoxymethyl)-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-1-(methoxymethyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-13-7-12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGJGKMXHMMYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 1 Methoxymethyl 1h Indole and Analogues

Strategies for Indole (B1671886) N-Alkylation in Research Contexts

The direct N-alkylation of indoles presents a significant challenge in synthetic chemistry due to the ambident nucleophilic nature of the indole ring. mdpi.comnih.gov The C3 position is often more nucleophilic than the nitrogen atom, leading to competitive C3-alkylation. nih.gov Consequently, achieving high regioselectivity for N-alkylation often requires careful selection of reagents and reaction conditions. mdpi.com Traditional methods for N-alkylation typically involve a two-step process: deprotonation of the indole N-H with a strong base to form an indole anion, followed by reaction with an alkylating agent. google.com However, these approaches often require stoichiometric amounts of strong bases and can involve toxic alkylating agents like methyl iodide or dimethyl sulfate. google.com Modern research focuses on developing more efficient, selective, and environmentally benign catalytic methods to overcome these limitations. google.comresearchgate.net These strategies include both metal-free and metal-catalyzed approaches that offer milder conditions and greater control over selectivity. acs.orgrsc.org

In the quest for more sustainable chemical synthesis, metal-free methods for N-alkylation have gained considerable attention. One such strategy is the reductive N-alkylation of indoles using aldehydes as the alkylating agent and a silane (B1218182) as the reductant. acs.orgnih.gov This approach avoids the use of transition metals, offering a simpler and often more economical pathway to N-alkylated indoles.

A study by researchers at Bristol-Myers Squibb detailed a method using triethylsilane (Et3SiH) as an inexpensive reductant in the presence of an acid to achieve the N-alkylation of various substituted indoles with a wide range of aromatic and aliphatic aldehydes. acs.orgnih.gov This method is particularly effective for C3-substituted indoles, where the more nucleophilic C3 position is already blocked, thus directing the alkylation to the nitrogen atom. acs.org The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. acs.orgnih.gov For instance, aldehydes containing primary tosylate or azide (B81097) groups can be successfully coupled, providing handles for further synthetic transformations or bioconjugation. acs.org The utility of this method was demonstrated on a large scale, highlighting its potential for industrial applications. acs.orgnih.gov

Transition metal catalysis provides a powerful and versatile platform for the N-alkylation of indoles, offering high efficiency and selectivity under mild conditions. mdpi.comthieme-connect.com Various metals, including copper, rhodium, and nickel, have been employed to catalyze these transformations, each with unique mechanisms and applications. rsc.orgresearchgate.netrsc.org These catalytic systems can activate either the indole nitrogen or the alkylating agent, facilitating the C-N bond formation while often providing excellent control over regioselectivity. mdpi.comnih.gov

Copper catalysis has emerged as an effective tool for the direct N-alkylation of indoles. One notable method involves the copper-catalyzed reductive cross-coupling between indoles and N-tosylhydrazones. rsc.orgrsc.org N-tosylhydrazones, which are easily prepared from corresponding aldehydes or ketones, serve as the source of the alkyl group. rsc.org

This reaction is typically performed in the presence of a copper(I) salt, such as copper iodide (CuI), a base like potassium hydroxide (B78521) (KOH), and a phosphine (B1218219) ligand. rsc.orgrsc.org A plausible mechanism begins with the base-induced decomposition of the N-tosylhydrazone to form a diazo compound. rsc.org This diazo compound then reacts with the copper(I) salt to generate a copper-carbene intermediate. rsc.org Separately, the indole is deprotonated by the base and coordinates with the copper, after which the coupling occurs to yield the N-alkylated indole. rsc.org This methodology is applicable to a wide variety of indoles and N-tosylhydrazones, affording N-branched and N-benzylated indoles in moderate to good yields. rsc.orgrsc.org

| Indole Substrate | N-Tosylhydrazone Source | Product | Yield (%) |

|---|---|---|---|

| Indole | Benzaldehyde | 1-Benzyl-1H-indole | 85 |

| Indole | 4-Methylbenzaldehyde | 1-(4-Methylbenzyl)-1H-indole | 81 |

| Indole | 4-Methoxybenzaldehyde | 1-(4-Methoxybenzyl)-1H-indole | 75 |

| 5-Bromoindole | Benzaldehyde | 1-Benzyl-5-bromo-1H-indole | 72 |

| Indole | Acetophenone | 1-(1-Phenylethyl)-1H-indole | 71 |

The synthesis of N-fluoroalkylated indoles, an important class of compounds in medicinal chemistry, can be achieved through a rhodium(II)-catalyzed transannulation approach. rsc.org This multi-step strategy utilizes N-(per)fluoroalkylated 1,2,3-triazoles as precursors. rsc.orgresearchgate.net

The synthesis begins with a copper(I)-catalyzed cycloaddition of a substituted cyclohexenyl acetylene (B1199291) with an azido(per)fluoroalkane to form the key 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazole intermediate. rsc.orgresearchgate.net This triazole then undergoes a rhodium(II)-catalyzed transannulation reaction. In this step, the rhodium catalyst facilitates the opening of the triazole ring to form a rhodium iminocarbene intermediate. nih.govd-nb.info This highly reactive species then undergoes subsequent intramolecular reactions, leading to the formation of a fused N-(per)fluoroalkyl pyrrole (B145914). rsc.orgresearchgate.net The final step involves the oxidation of this pyrrole to furnish the desired N-(per)fluoroalkyl indole. rsc.org This method provides a novel route to indoles bearing fluoroalkyl groups on the nitrogen atom, which are otherwise difficult to synthesize. rsc.orgresearchgate.net

Nickel-catalyzed reactions offer an atom-efficient and sustainable alternative for synthesizing N-substituted indoles. thieme-connect.comresearchgate.net A one-pot cascade approach has been developed that utilizes readily available amino alcohols and various primary or secondary alcohols under base-free conditions. researchgate.net This method generates water as the only stoichiometric byproduct, highlighting its environmentally benign nature. researchgate.net

The reaction is catalyzed by a commercially available nickel salt, such as Ni(OTf)2, in combination with a phosphine ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype). researchgate.net The proposed mechanism involves a tandem process beginning with N-alkylation via hydrogen autotransfer, followed by the cyclization of the resulting N-alkylated alcohol intermediate to form the indole ring. thieme-connect.comresearchgate.net This catalytic system is effective for a broad range of substrates, including aromatic and aliphatic alcohols. researchgate.net While electron-neutral and electron-donating substituents on the alcohol are well-tolerated, strongly electron-withdrawing groups may result in lower yields. thieme-connect.com

| Amino Alcohol | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 2-Aminophenethyl alcohol | Benzyl alcohol | 1-Benzyl-1H-indole | 89 |

| 2-Aminophenethyl alcohol | 4-Methylbenzyl alcohol | 1-(4-Methylbenzyl)-1H-indole | 85 |

| 2-Aminophenethyl alcohol | 4-Fluorobenzyl alcohol | 1-(4-Fluorobenzyl)-1H-indole | 78 |

| 2-Aminophenethyl alcohol | Cyclohexylmethanol | 1-(Cyclohexylmethyl)-1H-indole | 65 |

| 2-Amino-5-chlorophenethyl alcohol | Benzyl alcohol | 1-Benzyl-6-chloro-1H-indole | 72 |

A persistent challenge in indole functionalization is controlling the regioselectivity between N-alkylation and C3-alkylation. mdpi.com The C3 position of the indole nucleus is inherently more nucleophilic than the nitrogen atom, which often leads to preferential alkylation at C3. nih.gov However, the desired outcome can be steered towards N-alkylation through various strategic approaches.

One effective strategy is to use indole substrates that are already substituted at the C3 position, thereby blocking the more reactive site and forcing alkylation to occur at the nitrogen. acs.orgnih.gov Another approach involves modifying the electronic properties of the indole ring. Electron-withdrawing groups on the indole can decrease the nucleophilicity of the ring system, sometimes favoring N-alkylation. mdpi.com

Catalyst control is a more sophisticated and powerful method for dictating regioselectivity. nih.gov Different catalyst systems can selectively activate one site over the other. For example, a ligand-controlled regiodivergent synthesis using a copper hydride (CuH) catalyst has been reported. nih.gov In this system, the choice of the chiral phosphine ligand determines the reaction outcome. When DTBM-SEGPHOS is used as the ligand, the reaction proceeds with high N-selectivity, whereas using Ph-BPE as the ligand favors the formation of the C3-alkylated product. nih.gov This remarkable control is achieved by employing N-(benzoyloxy)indoles, which reverses the typical polarity of the indole, making it an electrophilic partner in the reaction. nih.gov Similarly, dinuclear zinc-ProPhenol catalysts have been shown to efficiently catalyze the enantioselective N-alkylation of indoles with aldimines, where careful selection of the solvent and catalyst structure can suppress the competing C3-alkylation. nih.gov

Catalytic Methodologies for N-Alkylation

Fluorination Strategies for Indole Ring Systems

Incorporating fluorine into the indole ring system can significantly alter the molecule's physicochemical and biological properties. Various strategies have been developed to achieve this, including novel oxidative dearomatization techniques and the synthesis of fluoroindole building blocks for specific applications like nucleic acid analogues.

A notable and innovative metal-free method for accessing a wide range of fluorinated indoles has been developed, which relies on an oxidative dearomatization-enabled approach. This strategy allows for the assembly of 2-trifluoromethyl NH-indole products starting from simple, commercially available anilines.

The reaction proceeds by treating an aniline (B41778) with hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. A critical factor for the success of this transformation is the nature of the N-capping group on the aniline precursor. This method is not only novel but also scalable. A significant advantage of this approach is the resulting 3-trifluoroacetyl group on the indole product, which serves as a versatile chemical handle for further functionalization, allowing for the creation of a plethora of useful derivatives.

Fluorinated indoles are of significant interest as building blocks for novel nucleic acid analogues. These analogues are powerful tools for investigating the fundamental forces that govern the secondary structure and stability of DNA and RNA, such as hydrogen bonding, base stacking, and solvation. By replacing natural nucleobases with fluoroindoles, researchers can gain deeper insights into these interactions.

The synthesis of these fluoroindole building blocks has been efficiently achieved through a four-step procedure. This method provides the necessary fluoroindole cores which are then further elaborated into ribonucleosides. Direct glycosylation of the fluoroindoles with halogenated ribose derivatives has been attempted, but this approach often results in very low yields and complex separation challenges. The development of these synthetic strategies is crucial for creating modified RNA oligonucleotides with unique properties.

Specific Precursor and Intermediate Chemistry for 5-fluoro-1-(methoxymethyl)-1H-indole

The synthesis of the target compound, this compound, is not typically a single-step process but rather involves a sequence beginning with the synthesis of the core precursor, 5-fluoroindole (B109304), followed by the introduction of the N-(methoxymethyl) group.

The precursor, 5-fluoroindole, can be prepared via several established named reactions, with the Leimgruber-Batcho and Fischer indole syntheses being among the most prominent and industrially relevant. diva-portal.orgtsijournals.comwikipedia.org

Leimgruber-Batcho Indole Synthesis : This method is a popular alternative to the Fischer synthesis due to the mild reaction conditions and high yields. wikipedia.org It begins with an o-nitrotoluene derivative, in this case, 5-fluoro-2-nitrotoluene. researchgate.net This starting material is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine (B122466) to form a reactive enamine intermediate. wikipedia.org This intermediate, often a vividly colored compound, undergoes reductive cyclization using catalysts like Raney nickel with hydrazine (B178648) or palladium on carbon (Pd/C) with hydrogen gas to yield the final 5-fluoroindole. diva-portal.orgwikipedia.orgresearchgate.net

Fischer Indole Synthesis : This classic and robust method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com For 5-fluoroindole, the synthesis starts with 4-fluorophenylhydrazine, which is condensed with a suitable carbonyl compound, such as ethyl pyruvate. diva-portal.org The resulting hydrazone intermediate is then cyclized under acidic conditions to form the indole ring. diva-portal.orgwikipedia.org

Below is a table summarizing various synthetic routes to the key 5-fluoroindole precursor.

| Synthesis Method | Starting Material(s) | Key Steps | Reference(s) |

| Leimgruber-Batcho | 5-Fluoro-2-nitrotoluene | 1. Enamine formation with DMF-DMA/pyrrolidine2. Reductive cyclization (e.g., Raney Ni/H₂) | diva-portal.orgwikipedia.orgresearchgate.net |

| Fischer Indole | 4-Fluorophenylhydrazine, Ethyl pyruvate | 1. Phenylhydrazone formation2. Acid-catalyzed cyclization | diva-portal.orgwikipedia.org |

| From 5-fluorooxindole | 5-Fluorooxindole | Reduction of the 2-oxo group | google.com |

| From 5-fluoro-2-indolinone | 5-Fluoro-2-indolinone, Pinacol borane | Yttrium-catalyzed reduction | chemicalbook.com |

Once the 5-fluoroindole precursor is obtained, the final step is the introduction of the methoxymethyl (MOM) protecting group onto the indole nitrogen. This is a standard procedure in organic synthesis, typically achieved by:

Deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Reaction of the resulting indolide anion with an electrophile, chloromethyl methyl ether (MOMCl). adichemistry.com

This sequence yields the target compound, this compound. The MOM group is valued for its stability under a range of conditions while being readily removable with acid catalysis. adichemistry.com

Modular Synthetic Approaches to Diverse Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, prompting the development of modular synthetic methods that allow for the rapid assembly of diverse analogues from simple building blocks. These approaches offer flexibility in introducing various substituents at different positions of the indole ring.

One powerful modular strategy involves palladium-catalyzed coupling reactions. For instance, a sequence involving an intramolecular Buchwald-Hartwig C-N coupling followed by an intermolecular Suzuki-Miyaura C-C coupling can be used. This method starts with o-gem-dihalovinylanilines and couples them with an organoboron reagent, enabling the synthesis of diverse 2,3-disubstituted indoles.

Multicomponent reactions (MCRs) represent another highly efficient modular approach. Recently, an MCR has been developed for the assembly of indole-fused heterocycles. This process is compatible with a wide array of substituted indoles, including those bearing fluoro, bromo, and methoxy (B1213986) groups, and tolerates various functional groups like alkenes and esters. Such MCRs provide a powerful tool for rapidly expanding the chemical space around the indole core and constructing complex molecular architectures.

Reaction Chemistry and Transformations of 5 Fluoro 1 Methoxymethyl 1h Indole

Electrophilic and Nucleophilic Substitution Patterns on the Indole (B1671886) Core

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. nih.gov The substitution pattern of 5-fluoro-1-(methoxymethyl)-1H-indole in such reactions is dictated by the inherent reactivity of the indole core and the electronic effects of its substituents.

Electrophilic Substitution:

Electrophilic aromatic substitution on indoles preferentially occurs at the C3 position of the pyrrole (B145914) ring, which possesses the highest electron density. nih.govniscpr.res.in Classic electrophilic substitution reactions like the Vilsmeier-Haack reaction (formylation), Mannich reaction (aminomethylation), and Friedel-Crafts acylation are expected to yield C3-substituted products. wikipedia.orgcambridge.orgijpcbs.comorganic-chemistry.org The fluorine atom at the C5 position is an electron-withdrawing group, which deactivates the carbocyclic (benzene) ring towards electrophilic attack, further reinforcing the regioselectivity for substitution on the pyrrole ring.

The N-1 methoxymethyl (MOM) group plays a crucial role in directing substitution to the C2 position under specific conditions. While C3 is the kinetically favored site for electrophilic attack, the N-1 protecting group allows for facile deprotonation at the C2 position using strong bases like organolithium reagents (e.g., n-butyllithium or tert-butyllithium). The resulting C2-lithiated intermediate is a powerful nucleophile that can react with a wide array of electrophiles to furnish C2-functionalized indoles. nih.govwhiterose.ac.uk This ortho-directing effect is a cornerstone strategy for elaborating the indole scaffold at its less reactive position.

| Reaction Type | Reagents | Position of Substitution | Product Type |

| Vilsmeier-Haack | POCl₃, DMF | C3 | 3-Formylindole |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C3 | 3-Acylindole |

| Mannich Reaction | CH₂O, R₂NH | C3 | 3-(Dialkylaminomethyl)indole (Gramine analogue) |

| Lithiation-Electrophilic Quench | 1. n-BuLi, THF, -78 °C2. Electrophile (E⁺) | C2 | 2-Substituted indole (e.g., 2-silyl, 2-alkyl, 2-carboxy) |

Nucleophilic Substitution:

The indole nucleus is inherently electron-rich and, therefore, is generally resistant to nucleophilic aromatic substitution. Direct displacement of the fluorine atom at C5 by a nucleophile is challenging and requires harsh conditions or activation by additional strongly electron-withdrawing groups on the benzene (B151609) ring. Similarly, nucleophilic attack on the pyrrole ring is uncommon. However, nucleophilic substitution reactions on indole derivatives have been observed under specific circumstances, such as the SN2' mechanism reported for 1-hydroxyindoles, which proceeds via an activated intermediate. core.ac.uk For this compound, such reactions are not typical pathways for functionalization.

Transformations Involving the Methoxymethyl Group

The methoxymethyl (MOM) group primarily serves as a protecting group for the indole nitrogen. Its main chemical transformation is its removal, or deprotection, to regenerate the N-H indole. The MOM group is an acetal (B89532), making it stable to a wide range of nucleophilic and basic conditions but labile under acidic conditions. jst.go.jp

The deprotection is typically achieved by treatment with protic or Lewis acids. The reaction proceeds by protonation or coordination of the Lewis acid to one of the oxygen atoms, followed by cleavage of the acetal to release the N-H indole, formaldehyde, and methanol. A variety of acidic conditions can be employed, allowing for selective deprotection in the presence of other acid-sensitive groups if the conditions are carefully chosen. While less common, deprotection of N-MOM groups under specific basic conditions has been reported for related systems like oxindoles, suggesting alternative, substrate-dependent removal strategies. jst.go.jp

| Reagent System | Solvent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and effective method for acid-labile groups. |

| Hydrochloric Acid (HCl) | Methanol (MeOH) or Dioxane/Water | Room Temperature to mild heating | Standard protic acid condition. |

| Zinc Bromide (ZnBr₂)/Propanethiol | Dichloromethane (DCM) | Room Temperature | A mild Lewis acid system. |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile (MeCN) or DCM | 0 °C to Room Temperature | A powerful reagent for cleaving ethers and acetals. |

| Magnesium Bromide (MgBr₂) | Diethyl Ether/DCM | Room Temperature | Mild Lewis acid conditions. |

Functional Group Interconversions on the Fluorinated Indole Scaffold

Beyond substitution reactions, the this compound scaffold can undergo various functional group interconversions. These transformations are key to synthesizing more complex molecules and exploring structure-activity relationships in medicinal chemistry.

One of the most powerful methods for functionalization is the previously mentioned C2-lithiation followed by an electrophilic quench. This strategy provides access to a diverse range of 2-substituted indoles.

Table of C2-Functionalization via Lithiation:

| Electrophile | Reagent Example | Resulting C2-Substituent |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Alkyl Halides | Iodomethane (CH₃I) | -CH₃ |

| Carbonyls | N,N-Dimethylformamide (DMF) | -CHO (Formyl) |

| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic acid) |

| Borates | Trimethyl borate | -B(OCH₃)₂ (Boronic ester precursor) |

Another significant class of transformations involves transition-metal-catalyzed cross-coupling reactions. If the indole scaffold is first halogenated (e.g., at the C2, C3, C4, or C6 positions), these positions can be functionalized via reactions such as Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig aminations. For instance, a bromo substituent could be introduced at the C2 position via lithiation and reaction with a bromine source, or at the C3 position using N-bromosuccinimide (NBS). This halo-indole can then be coupled with various partners. These reactions are highly efficient for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govnih.gov

Electrochemical Reactivity and Oxidation Pathways of Indole Derivatives

Electrochemistry offers a green and sustainable alternative to traditional chemical reagents for oxidation and functionalization, using electrons as traceless reagents. researchgate.netresearchgate.net Indole derivatives are redox-active and can undergo a variety of electrochemical transformations.

The anodic oxidation of indole derivatives typically proceeds through the initial formation of an indole radical cation via a single-electron transfer at the anode surface. acs.orgresearchgate.net The stability and subsequent reaction pathway of this radical cation are highly dependent on the indole's substitution pattern and the reaction medium.

The general mechanism can be described in two ways:

Direct Oxidation: The indole molecule diffuses to the anode surface and undergoes direct electron transfer to form the radical cation. nih.gov

Indirect Oxidation (Mediated): A redox mediator is oxidized at the anode, and this oxidized species then reacts with the indole in the bulk solution to generate the radical cation. rsc.org

Once formed, the indole radical cation is a highly reactive intermediate. It can undergo several transformations:

Dimerization/Polymerization: Two radical cations can couple to form dimers, which can lead to the formation of oligomeric or polymeric films on the electrode surface.

Nucleophilic Attack: The radical cation can be attacked by nucleophiles present in the solvent or supporting electrolyte (e.g., water, alcohols, cyanide, halides). This often leads to the formation of functionalized indoles. researchgate.net

Deprotonation: The radical cation can lose a proton, either from the nitrogen or another position, to form a neutral radical, which can then be further oxidized or participate in radical-radical coupling reactions. copernicus.org

For N-protected indoles like this compound, oxidation occurs on the indole ring system itself, as the N-H proton is absent.

The reactivity of electrochemically generated indole intermediates has been harnessed to develop novel synthetic methodologies for C-H functionalization and coupling reactions. researchgate.net These methods avoid the need for pre-functionalized starting materials and often proceed under mild, oxidant-free conditions. rsc.orgorganic-chemistry.org

Recent research has demonstrated several types of electrochemical functionalizations applicable to the indole core:

Oxidative C-H/C-H Coupling: Indoles can be coupled with other nucleophilic partners in a cross-dehydrogenative coupling manner.

Three-Component Reactions: A notable example is the electrochemical three-component C-H functionalization of indoles with sodium bisulfite and various alcohols. acs.orgnih.gov This reaction proceeds via the anodic generation of an indole radical cation and a sulfite (B76179) radical, which ultimately couple with the alcohol to form valuable indole-containing sulfonate esters. acs.orgnih.gov

Intramolecular Cyclization: Electrochemically induced C-H/N-H annulation of appropriately substituted anilines can be used to construct the indole ring itself, highlighting the power of electrochemistry in heterocyclic synthesis. rsc.org

Oxidation to Oxindoles: In the presence of a halide mediator like KBr, indoles can be electrochemically oxidized to 2-oxindoles. rsc.org The reaction is believed to proceed via the anodic generation of bromine (Br₂), which then effects the oxidation of the indole nucleus. rsc.org

| Reaction Type | Reagents/Mediators | Position(s) Functionalized | Product Type |

| Sulfonylation/Alkoxylation | NaHSO₃, R-OH | C2/C3 | Indole-sulfonate esters acs.orgnih.gov |

| Oxidation to Oxindole | KBr | C2 | 2-Oxindole rsc.org |

| Intramolecular Amination | Iodine (mediator) | C2/N1 | Indoline/Indole synthesis organic-chemistry.org |

| Cross-Dehydrogenative Coupling | Various nucleophiles | C2/C3 | C-C or C-X bond formation |

These electrochemical methods represent a modern and efficient approach to modifying the indole scaffold, offering pathways that are often complementary to traditional synthetic methods.

Derivatization and Advanced Analog Synthesis Based on the 5 Fluoro 1 Methoxymethyl 1h Indole Scaffold

Synthesis of Novel Indole-Based Heterocyclic Systems

The synthesis of novel heterocyclic systems by elaborating on the 5-fluoro-1-(methoxymethyl)-1H-indole core is a key area where specific research findings are currently unavailable. General methodologies for the fusion of additional heterocyclic rings onto an indole (B1671886) framework are well-established in organic chemistry. These strategies often involve reactions at the C2 and C3 positions of the indole ring or through functional groups attached to the benzene (B151609) portion of the scaffold. However, no specific examples or reaction conditions have been reported for the transformation of this compound into more complex, fused heterocyclic structures.

Structure-Guided Design of Libraries for Academic Screening

The concept of structure-guided design, a cornerstone of modern medicinal chemistry, involves the rational design of compound libraries based on the structure of a biological target. This approach is instrumental in the discovery of new bioactive molecules. While indole-containing compounds are frequently the subject of such studies, there is no documented evidence of the use of the this compound scaffold in the structure-guided design of libraries for academic or industrial screening purposes. The specific structural contributions of the 5-fluoro and N-methoxymethyl substituents to potential biological activities have not been explored in the context of library design.

Introduction of Diverse Pharmacophores onto the Indole Core

The introduction of diverse pharmacophores onto a core scaffold is a critical step in optimizing the biological activity and pharmacokinetic properties of a lead compound. Pharmacophores are the essential structural features of a molecule that are responsible for its biological activity. Common strategies for derivatization include, but are not limited to, acylation, alkylation, and cross-coupling reactions to introduce new functional groups. In the case of this compound, there are no published studies detailing the systematic introduction of various pharmacophoric elements onto its indole core to explore potential biological activities.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Indole (B1671886) Derivatives (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 5-fluoro-1-(methoxymethyl)-1H-indole. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

In a typical research setting, the ¹H NMR spectrum of this compound would be analyzed to identify all hydrogen atoms. The spectrum is expected to show distinct signals for the methoxymethyl group and the protons on the indole ring. The methoxy (B1213986) protons (-OCH₃) would likely appear as a singlet, while the methylene (B1212753) protons (-CH₂-) would also present as a singlet. The aromatic protons on the indole core would appear as a set of multiplets, with their chemical shifts and coupling patterns influenced by the fluorine substituent at the C5 position.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would correspond to a distinct signal. The presence of the electronegative fluorine atom would significantly influence the chemical shift of the C5 carbon to which it is attached, and to a lesser extent, the adjacent carbons. This C-F coupling is a key diagnostic feature in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, based on general principles of NMR spectroscopy.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Features |

| -OC H₃ | ~3.4 | ~56 | Singlet |

| -C H₂-O- | ~5.5 | ~77 | Singlet |

| Indole H2 | ~7.2 | ~128 | Doublet |

| Indole H3 | ~6.5 | ~102 | Doublet |

| Indole H4 | ~7.5 | ~111 | Doublet of doublets |

| Indole H6 | ~7.0 | ~110 | Doublet of doublets (with C-F coupling) |

| Indole H7 | ~7.3 | ~105 | Doublet of doublets |

| Indole C5 | N/A | ~159 | Doublet (due to ¹JCF coupling) |

Fourier-Transform Infrared (FT-IR) Spectroscopy in Synthetic Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method used to confirm the synthesis of this compound by identifying its characteristic functional groups. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For this compound, key expected absorption bands would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methoxymethyl group, appearing just below 3000 cm⁻¹.

C=C stretching: From the aromatic indole ring, in the 1600-1450 cm⁻¹ region.

C-O stretching: A strong band from the ether linkage (-CH₂-O-CH₃), typically in the 1150-1050 cm⁻¹ range.

C-F stretching: A strong absorption band, usually found in the 1250-1000 cm⁻¹ region, which is characteristic of the fluoro substituent.

The presence of these specific bands and the absence of peaks from starting materials (e.g., an N-H stretch from 5-fluoroindole) would provide strong evidence for the successful synthesis of the target compound.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Ether) | 1150 - 1050 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₀FNO.

This technique measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). By comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed formula, the elemental composition can be unequivocally confirmed. For C₁₀H₁₀FNO, the theoretical monoisotopic mass is 179.07465 Da. uni.lu An experimental HRMS result matching this value within a narrow tolerance (e.g., ± 5 ppm) would validate the molecular formula. nih.gov

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₁FNO⁺ | 180.08193 |

| [M+Na]⁺ | C₁₀H₁₀FNNaO⁺ | 202.06387 |

| [M+K]⁺ | C₁₀H₁₀FKNO⁺ | 218.03781 |

| Source: PubChemLite uni.lu |

X-ray Diffraction Studies for Solid-State Structural Analysis of Indole Derivatives

The analysis would reveal the planarity of the indole ring system and the orientation of the methoxymethyl substituent relative to the ring. researchgate.net Furthermore, X-ray diffraction studies illuminate the intermolecular interactions that govern the crystal packing, such as van der Waals forces or potential weak hydrogen bonds, which dictate the macroscopic properties of the solid material. acs.orgtandfonline.com While no specific crystal structure data for this compound is publicly available, the technique remains the gold standard for solid-state structural analysis of indole derivatives. nih.gov

Spectroscopic Techniques for Quantitative Estimation in Research

In many research applications, it is necessary to determine the concentration of a compound in a solution. Spectroscopic methods are well-suited for the quantitative estimation of indole derivatives. researchgate.netimpactfactor.org

One common method is UV-Visible spectroscopy. Indole derivatives typically exhibit strong absorbance in the ultraviolet region due to their aromatic system. A calibration curve can be constructed by measuring the absorbance of several solutions of known concentrations at a specific wavelength (λₘₐₓ). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This allows for the accurate determination of the concentration of this compound in unknown samples.

Alternatively, quantitative NMR (qNMR) can be used. By integrating the area of a specific proton signal of the target compound and comparing it to the integral of a known amount of an internal standard, the precise concentration can be calculated. This method is highly accurate and does not require a calibration curve for each specific compound.

Theoretical and Computational Studies of 5 Fluoro 1 Methoxymethyl 1h Indole

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. For 5-fluoro-1-(methoxymethyl)-1H-indole, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine the most stable three-dimensional conformation (optimized geometry) by finding the minimum energy state on the potential energy surface. nih.govresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles, providing a precise molecular framework.

The electronic structure analysis derived from DFT calculations offers insights into the distribution of electrons within the molecule. Key parameters such as dipole moment, charge distribution on individual atoms (e.g., Mulliken or Natural Bond Orbital charges), and molecular orbitals are computed. rsc.org These calculations reveal how the electron-withdrawing fluorine atom and the methoxymethyl group at the N1 position influence the electronic properties of the indole (B1671886) ring. The optimized geometry and electronic parameters are fundamental for subsequent computational studies, including the analysis of molecular orbitals and reactivity. eurjchem.com

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C4-C5 | ~1.37 Å |

| Bond Length | C5-F | ~1.36 Å |

| Bond Length | N1-C8 | ~1.38 Å |

| Bond Length | N1-CH2 | ~1.45 Å |

| Bond Angle | C4-C5-C6 | ~121.0° |

| Bond Angle | C5-C4-N1 | ~108.5° |

| Dihedral Angle | C2-N1-C(H2)-O | ~95.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and kinetic stability of a molecule. youtube.comyoutube.commalayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, making it the primary site for electrophilic attack, while the LUMO acts as an electron acceptor, indicating the site for nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.org

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.8 to -6.2 | Electron-donating capability |

| LUMO Energy | -1.0 to -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.3 to 5.2 | Chemical reactivity and kinetic stability malayajournal.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. researchgate.netresearchgate.net Typically, red indicates regions of high electron density and negative potential, which are susceptible to electrophilic attack. nih.gov Blue represents areas of low electron density and positive potential, indicating sites for nucleophilic attack, while green denotes neutral or zero potential regions. nih.gov

In the MEP map of this compound, the highly electronegative fluorine atom is expected to create a pronounced negative potential (red) region. The oxygen atom of the methoxymethyl group would also exhibit a negative potential. In contrast, the hydrogen atoms of the methoxymethyl group and certain regions of the aromatic ring would likely show a positive potential (blue), highlighting them as potential sites for nucleophilic interaction. malayajournal.org

| Molecular Region | Expected Color | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Around Fluorine Atom | Red | Negative | Site for electrophilic attack |

| Around Oxygen Atom | Red/Yellow | Negative | Hydrogen bond acceptor |

| Indole Ring (π-system) | Green/Yellow | Near-neutral to slightly negative | π-π stacking interactions |

| Methoxymethyl Protons | Blue | Positive | Site for nucleophilic attack |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules and predict their UV-visible absorption spectra. researchgate.net This analysis provides information on vertical excitation energies, oscillator strengths (which relate to the intensity of absorption), and the specific molecular orbitals involved in each electronic transition (e.g., π → π* or n → π*). rsc.org

For this compound, TD-DFT calculations can predict the maximum absorption wavelength (λmax) and elucidate how the substituents affect the electronic transitions of the indole chromophore. The results are crucial for understanding the molecule's photophysical behavior and for interpreting experimental spectroscopic data. The primary transitions in indole derivatives are typically π → π* transitions within the aromatic system.

| Transition | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | ~4.30 | ~288 | ~0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | ~4.85 | ~255 | ~0.40 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~5.60 | ~221 | ~0.65 | HOMO → LUMO+1 (π → π*) |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. indexcopernicus.com

For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The simulation calculates a docking score, which estimates the binding free energy, and reveals the specific interactions that stabilize the protein-ligand complex. These interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.netnih.gov For instance, the indole nitrogen or the methoxymethyl oxygen could act as hydrogen bond acceptors, while the fluorinated benzene (B151609) ring could engage in hydrophobic or halogen bonding interactions. dntb.gov.ua

| Protein Target (Example) | Interacting Amino Acid | Interaction Type | Potential Interacting Group on Ligand |

|---|---|---|---|

| Protein Kinase | Lysine (LYS) | Hydrogen Bond | Methoxymethyl Oxygen |

| Leucine (LEU) | Hydrophobic | Indole Ring | |

| Phenylalanine (PHE) | π-π Stacking | Indole Ring | |

| DNA Gyrase researchgate.net | Aspartate (ASP) | Hydrogen Bond | Indole Nitrogen (via water bridge) |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—physicochemical, electronic, or steric properties—to predict the activity of new, untested compounds.

Pharmacophore modeling, a complementary ligand-based drug design approach, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are critical for a molecule's biological activity. nih.gov For this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the fluorine and oxygen atoms), an aromatic ring feature (the indole system), and hydrophobic groups. Identifying this pharmacophore allows for the design of new molecules with potentially enhanced activity by ensuring they contain the same critical features in the correct spatial orientation.

| Pharmacophoric Feature | Molecular Moiety | Potential Role in Binding |

|---|---|---|

| Aromatic Ring | Indole bicyclic system | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Fluorine atom | Forms hydrogen or halogen bonds |

| Hydrogen Bond Acceptor | Methoxymethyl Oxygen | Forms hydrogen bonds |

| Hydrophobic Group | Indole ring, methyl group | Van der Waals and hydrophobic interactions |

Photophysical and Photochemical Property Simulations

Computational simulations are used to predict the photophysical and photochemical properties of molecules, offering insights into their behavior upon absorption of light. These studies build upon TD-DFT results to model processes such as fluorescence, phosphorescence, and potential photochemical reactions. Key simulated properties include the Stokes shift (the difference between the absorption and emission maxima), fluorescence quantum yield, and excited-state lifetime.

For this compound, simulations can explore how the excited state geometry differs from the ground state and identify potential pathways for non-radiative decay or photochemical transformation. The presence of the fluorine atom may influence these properties, as halogen substitution is known to affect the photophysical behavior of aromatic systems, sometimes by enhancing intersystem crossing rates or altering fluorescence characteristics. These theoretical predictions are vital for applications in materials science, such as in the development of fluorescent probes or photoactive materials.

| Property | Predicted Value | Significance |

|---|---|---|

| Absorption λmax | ~288 nm (from TD-DFT) | Wavelength of maximum light absorption |

| Emission λmax (Fluorescence) | ~340 - 360 nm | Wavelength of maximum fluorescence |

| Stokes Shift | ~50 - 70 nm | Energy loss between absorption and emission |

| Excited State Dipole Moment | Higher than ground state | Indicates charge redistribution upon excitation |

Solvatochromism Analysis

No specific data found in the literature.

Excited State Dynamics and Vibronic Coupling

No specific data found in the literature.

Biological Target Interaction Studies in Vitro and in Silico

Enzyme Inhibition Studies

There is no available scientific literature detailing in vitro or in silico studies on the inhibitory effects of 5-fluoro-1-(methoxymethyl)-1H-indole on the following enzymes:

Tyrosinase

Lipoxygenase

Glucosidase

Cholinesterases

Mechanism of Enzyme Inhibition

Due to the absence of enzyme inhibition data, the mechanism of action (e.g., competitive, mixed-type) for this compound remains uninvestigated.

Structure-Activity Relationship (SAR) in Enzyme Inhibition

No structure-activity relationship studies have been published that include this compound, preventing any analysis of how its structural features might contribute to enzyme inhibition.

Receptor Binding and Ligand Affinity Evaluation

No research has been found that evaluates the binding affinity of this compound for the following receptors:

Dopamine Receptors

Sigma Receptors

Estrogen Receptor-α

Selective Ligand Development

There is no information available regarding the development or evaluation of this compound as a selective ligand for any receptor.

SAR in Receptor Binding

Without binding data, no structure-activity relationship analysis for receptor binding of this compound can be provided.

Protein Interaction and Modulation

There is a lack of published research on the interaction and potential modulation of the following proteins by this compound:

HIV-1 gp41

Bcl-2

Mcl-1

DNA Gyrase

Tubulin

Molecular Basis of Interaction

A detailed examination of the binding modes and the specific molecular forces governing the interaction between this compound and its biological targets would be discussed here. This would involve an analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. Data for this section would likely be generated from techniques such as X-ray crystallography or computational docking simulations.

Interactive Data Table: Predicted Binding Affinities (Hypothetical)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein X | Data Not Available | Data Not Available |

| Enzyme Y | Data Not Available | Data Not Available |

| Receptor Z | Data Not Available | Data Not Available |

Studies on Amyloid Aggregation Inhibition

This part of the article would focus on research investigating the potential of this compound to interfere with the formation of amyloid plaques, which are associated with various neurodegenerative diseases.

Research findings from assays that measure the extent of amyloid fibril formation in the presence of the compound would be presented. This would include quantitative data on the inhibition of aggregation and potentially microscopic images visualizing the effects on fibril morphology.

Interactive Data Table: Amyloid Beta (Aβ) Aggregation Inhibition (Hypothetical)

| Compound Concentration | Inhibition of Aβ Aggregation (%) | Method |

| 10 µM | Data Not Available | Thioflavin T Assay |

| 50 µM | Data Not Available | Thioflavin T Assay |

| 100 µM | Data Not Available | Thioflavin T Assay |

Applications As a Synthetic Research Scaffold

Indole (B1671886) as a Privileged Structure in Medicinal Chemistry Research

The indole scaffold is widely regarded as a "privileged structure" in medicinal chemistry. nih.govijpsr.info This term, first introduced in 1988, describes molecular frameworks that can provide ligands for diverse biological receptors with high affinity. nih.govingentaconnect.com The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key component in numerous natural products, alkaloids, and peptides. ijpsr.info Its prevalence in biomolecules like the amino acid tryptophan and the neurotransmitter serotonin has spurred extensive research into its chemistry. nih.govingentaconnect.com

The unique properties of the indole scaffold, such as its ability to mimic protein structures and bind to enzymes, make it an excellent starting point for drug discovery. ijpsr.info This has led to the development of a vast number of synthetic indole-containing derivatives that target a wide range of therapeutic areas, including anti-inflammatory agents, phosphodiesterase inhibitors, and 5-hydroxytryptamine receptor agonists and antagonists. ingentaconnect.combenthamdirect.com Many approved drugs incorporate the indole substructure, validating its status as a privileged scaffold in the design of new therapeutic agents. ijpsr.infobenthamdirect.com

Use in Design of Novel Bioactive Molecules (e.g., Anti-HIV, Anti-Inflammatory, Antioxidant, Antiviral, Anti-Cancer)

The indole scaffold is a foundational element in the synthesis of novel bioactive molecules. The introduction of various functional groups, such as the fluorine atom and methoxymethyl group in 5-fluoro-1-(methoxymethyl)-1H-indole, allows for the fine-tuning of its biological activity.

Anti-HIV and Antiviral: Indole derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. researchgate.netnih.gov Research has shown that these compounds can bind to the HIV-1 envelope glycoprotein gp120, preventing its interaction with the CD4 receptor and thus inhibiting viral entry into host cells. nih.gov Specifically, derivatives of 5-fluoro-1H-indole-2,3-dione have been synthesized and tested for broad antiviral activity. nih.gov Studies on 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones showed that certain derivatives were effective against Herpes Simplex Virus (HSV-1, HSV-2) and Coxsackie B4 virus. nih.govresearchgate.net The presence of a fluorine atom at the C-6 position of the indole core has been shown to improve antiviral potency. nih.gov

Anti-Inflammatory: The indole ring is an effective scaffold for designing new anti-inflammatory agents, such as COX-2 inhibitors. ingentaconnect.com A related compound, 5-fluoro-2-oxindole, has demonstrated effectiveness in inhibiting inflammatory pain by reducing oxidative and inflammatory responses. nih.govmdpi.com Studies on novel 5-fluoroindole (B109304) derivatives have identified compounds with significant COX-2 inhibitory activity and selectivity, with some being more potent than the reference drug celecoxib. researchgate.net

Antioxidant: Novel 5-fluoroindole derivatives of melatonin have been synthesized and evaluated for their antioxidant properties. nih.govresearchgate.net In one study, several compounds demonstrated significant antioxidant activity, with one derivative reducing intracellular reactive oxygen species (ROS) by 65% in CHO-K1 cells. nih.govresearchgate.net Other research into indole and pyranoindole derivatives also confirmed their potential as antioxidants. nih.gov

Anti-Cancer: The indole scaffold is a promising framework for the design of anticancer drugs due to its high bioavailability and broad spectrum of action. researchgate.net Derivatives of 5-fluoroindole have shown potent cytotoxic activity against various human cancer cell lines. For instance, 5-fluoroindole-3-acetic acid acts as a prodrug that, when activated by horseradish peroxidase, becomes highly cytotoxic to tumor cells. researchgate.net Furthermore, various 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been found to be highly effective against lung (A549) and brain (U-87 MG) cancer cell lines, with some compounds showing greater efficacy than the standard drug cisplatin. dergipark.org.tr

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug (Cisplatin) IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 6b | A549 (Lung) | 26.8 | 70.3 | dergipark.org.tr |

| 6g | A549 (Lung) | 16.4 | 70.3 | dergipark.org.tr |

| 7k | A549 (Lung) | 10.6 | 70.3 | dergipark.org.tr |

| 7d | U-87 MG (Brain) | 34.9 | 96.7 | dergipark.org.tr |

Role in Material Science Research (e.g., Organic Photoactuators, Fluorescent Probes)

Beyond medicine, the indole scaffold is a valuable component in material science. Its electron-rich nature and versatile structure allow it to be incorporated into functional materials that respond to external stimuli like light. chim.it Indole derivatives are used as core structures in organic photoactuators, which are molecules that can convert light energy into motion on a molecular scale. chim.it They are also fundamental building blocks for fluorescent probes used for chemical sensing and bioimaging. mdpi.comaip.orgnih.gov

Many advanced functional materials, particularly those used in organic electronics and photonics, are based on a donor-π-acceptor (D-π-A) architecture. In this design, an electron-donating unit (the donor) is connected to an electron-accepting unit (the acceptor) via a π-conjugated bridge (the spacer). This arrangement facilitates intramolecular charge transfer (ICT) upon light excitation, which is crucial for applications like fluorescent probes and organic solar cells.

The electron-rich indole ring system is frequently employed as the electron donor or as part of the π-conjugated bridge in these D-π-A systems. researchgate.netnih.gov The design of novel indole derivatives based on the D-π-A concept has led to the development of advanced fluorescent molecules with tunable photophysical properties. mdpi.comresearchgate.netnih.gov The specific properties can be modified by changing the donor and acceptor groups, allowing for the creation of materials with tailored absorption and emission characteristics. nih.gov

A significant application of indole-based D-π-A fluorophores is in the development of chemical sensors. mdpi.com The nitrogen atom within the indole ring can be protonated, leading to changes in the molecule's electronic structure and, consequently, its fluorescence properties. mdpi.com This responsiveness to proton concentration (pH) makes indole derivatives excellent candidates for pH sensors. nih.gov

Researchers have designed indole-based fluorescent probes that exhibit dramatic color and fluorescence changes in response to pH variations. researchgate.netnih.govmdpi.com These probes can be used for the sensitive detection of acidic conditions. nih.gov Furthermore, this on/off switching of fluorescence in response to chemical inputs (like protons or other analytes) allows for the construction of molecular logic gates. mdpi.comresearchgate.net In such systems, the presence or absence of specific chemical inputs determines the fluorescence output, mimicking the binary logic of electronic circuits and enabling signal processing at the molecular level. researchgate.netrsc.org

Q & A

Q. What are the common synthetic routes for 5-fluoro-1-(methoxymethyl)-1H-indole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves electrophilic substitution or alkylation of a pre-functionalized indole core. For example, iodine catalysis (10 mol% I₂ in MeCN at 40°C for 5 h) achieves high yields (98%) in analogous indole alkylation reactions by minimizing side products like over-oxidation or dimerization . Key parameters include solvent polarity (MeCN enhances nucleophilicity), temperature control (40°C balances reactivity and stability), and catalyst loading. Pre-purification via column chromatography (70:30 EtOAc:hexane) is critical for isolating the product .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is used to verify regiochemistry and substituent orientation. For instance, the methoxymethyl group’s protons appear as a singlet (~δ 3.3–3.5 ppm), while fluorine’s deshielding effect shifts adjacent aromatic protons downfield. Single-crystal X-ray diffraction (SHELXTL software) resolves stereoelectronic effects, with refinement metrics (e.g., R factor < 0.05) ensuring accuracy . HRMS (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .

Advanced Research Questions

Q. How can regioselective challenges in modifying the indole core of this compound be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For C-3 functionalization, FeCl₃ or AlCl₃ promotes electrophilic substitution via σ-complex stabilization, but iodine catalysis (I₂) is superior for C-1 alkylation due to its milder oxidative profile . Computational modeling (DFT) predicts charge distribution to guide reagent choice. For example, methoxymethyl groups at C-1 deactivate adjacent positions, directing reactions to C-2 or C-5 .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer : Side reactions like N-alkylation or ring-opening are minimized by:

Q. How does the methoxymethyl group influence the biological activity of this compound?

- Methodological Answer : The methoxymethyl group enhances lipophilicity (logP ~3.89), improving membrane permeability . In antiproliferative assays, derivatives with this substituent show IC₅₀ values <10 µM against cancer cell lines, likely due to improved target binding (e.g., kinase inhibition). Competitive binding assays (SPR or ITC) quantify affinity to receptors like 5-HT₁A, where substituent bulk correlates with activity .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting NMR data for fluorinated indole derivatives?

- Methodological Answer : Discrepancies in ¹⁹F NMR shifts (e.g., δ -115 to -120 ppm) may arise from solvent polarity or hydrogen bonding. Referencing internal standards (e.g., CFCl₃) and using deuterated solvents (CDCl₃ vs. DMSO-d₆) standardizes measurements . For ambiguous peaks, 2D NMR (HSQC, HMBC) clarifies connectivity, while variable-temperature NMR resolves dynamic effects .

Q. Why do crystallographic data sometimes contradict computational predictions for this compound?

- Methodological Answer : Crystal packing forces (e.g., π-stacking, H-bonding) can distort bond angles vs. gas-phase DFT models. SHELXL refinement with anisotropic displacement parameters accounts for thermal motion . Discrepancies >0.05 Å in bond lengths suggest experimental errors (e.g., twinning) requiring data reprocessing .

Experimental Design

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.